molecular formula C8H5F4NO2 B124240 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine CAS No. 119895-70-4

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine

Cat. No. B124240
M. Wt: 223.12 g/mol
InChI Key: UPOWEJQQELYQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is a chemical compound with the molecular formula C8H5F4NO2 . It has a molecular weight of 223.12 g/mol . This compound is versatile and used in diverse scientific studies.


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The synthesis process involves using 2,3-dihydroxybenzoic acid as the initial material. The process includes alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification. The overall yield of the process is reported to be 35% .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine . The InChI string and the canonical SMILES for this compound are also available . The exact mass and the monoisotopic mass of this compound are both 223.02564105 g/mol .


Chemical Reactions Analysis

The formation of disulfide apparently proceeds through the oxidation of thiol or of the corresponding thiolate anion . On the other hand, the reaction of this compound with AIHs gives the expected reductive cleavage of fluorine atoms and formation of benzothiophene .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.12 g/mol . It has a computed XLogP3-AA value of 2.5 . The compound has one hydrogen bond donor count and seven hydrogen bond acceptor counts . It has no rotatable bond count . The topological polar surface area of this compound is 44.5 Ų .

Scientific Research Applications

Environmental and Health Impact of Similar Compounds

The study of compounds similar to 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), has significant implications in environmental health science. PBDDs and PBDFs, like their chlorinated counterparts, are of concern due to their potential toxic effects and persistence in the environment. Research indicates that brominated compounds exhibit similar toxicity profiles to their chlorinated analogs, necessitating further investigation into their health effects and environmental fate (Birnbaum, Staskal, & Diliberto, 2003). Understanding the behavior of such compounds can provide insights into the risk assessment and management of chemicals structurally related to 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine.

Formation Mechanisms in Industrial and Environmental Contexts

The formation, chlorination, dechlorination, and destruction mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have been extensively studied, revealing the complex pathways through which these compounds are generated in industrial processes and combustion. These studies highlight the importance of understanding the chemical reactions that lead to the formation of toxic by-products in various environmental and industrial contexts. Insights from such research can be applied to predict and mitigate the formation of related compounds, including 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine, in similar settings (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).

Environmental Presence and Minimization Strategies

Understanding the environmental presence of dioxins and strategies for their minimization is crucial for reducing human exposure and environmental impact. Research into the characterization, formation, and minimization strategies of dioxins, such as PCDDs and PCDFs, in municipal solid waste (MSW) incineration systems, provides valuable insights into the environmental management of toxic compounds. This knowledge is essential for developing policies and technologies aimed at reducing the presence of harmful substances, including those related to 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine, in the environment (Mckay, 2002).

Genetic Toxicology and Health Risks

The genetic toxicology of chlorinated dibenzo-p-dioxins, including the exploration of their mutagenic potential and health risks, is an area of significant concern. Studies on specific dioxin compounds, such as TCDD, have revealed conflicting data regarding their mutagenic and carcinogenic potential. These uncertainties underscore the need for further research to clarify the health implications of exposure to dioxin-like compounds, including those structurally related to 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine. Comprehensive assessments are required to understand the risks associated with exposure to these compounds and to inform regulatory policies aimed at protecting public health (Wassom, Huff, & Loprieno, 1977).

properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-4(13)2-1-3-5(6)14-7/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOWEJQQELYQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380195
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine

CAS RN

119895-70-4
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

62 g (150 mmol) of 6,7-dibromo-5-nitro-2,2,3,3-tetrafluoro-benzo(1.4)dioxane, 41 g (300 mmol) of potassium carbonate and 5 g of palladium-carbon (10% strength) are stirred at 50° C. and a hydrogen pressure of 90 bar in 500 ml of methanol in an autoclave for 20 hours. The reaction mixture is filtered, the filtrate is mixed with 500 ml of water and extracted thoroughly with ether, and the extract is dried over sodium sulphate and concentrated. Vacuum distillation yields 26 g (78% of theory) of 5-amino-2,2,3,3-tetrafluoro-benzo(1.4)dioxane having a boiling point of 99° to 101° C./16 mm.
Name
6,7-dibromo-5-nitro-2,2,3,3-tetrafluoro-benzo(1.4)dioxane
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.